molecular formula C16H14O5 B192039 Oxypeucedanin CAS No. 737-52-0

Oxypeucedanin

Cat. No. B192039
CAS RN: 737-52-0
M. Wt: 286.28 g/mol
InChI Key: QTAGQHZOLRFCBU-UHFFFAOYSA-N
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Scientific Research Applications

Oxypeucedanin has a wide range of scientific research applications:

Safety and Hazards

Oxypeucedanin is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves, and ensuring adequate ventilation .

Future Directions

In order to explore potential drug candidates, oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays . More trials are necessary to define the doses and treatment guidelines and its usefulness against other pathologies such as cancer or bacterial infections .

Biochemical Analysis

Biochemical Properties

Oxypeucedanin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been described to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been described to possess potent antiproliferative and cytotoxic activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its antiproliferative, cytotoxic, anti-influenza, and antiallergic activities .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . After intravenous administration of this compound to rats, the pharmacokinetics fit the linear kinetics characteristics . The area under concentration-time curve (AUC) increased in a dose-proportional manner .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Oxypeucedanin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound.

properties

IUPAC Name

4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAGQHZOLRFCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

737-52-0, 3173-02-2
Record name Oxypeucadanin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3,3-dimethyloxiranyl)methoxy]-7H-Furo[3,2-g][1]benzopyran-7-one
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Record name OXYPEUCEDANIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MV76MSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 105 °C
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does oxypeucedanin exert its anti-tumor activity?

A1: this compound has been shown to inhibit the growth of human prostate carcinoma DU145 cells by inducing G2-M cell cycle arrest and apoptosis. [] This arrest is associated with decreased levels of cyclin A, cyclin B1, Cdc2, and pCdc2. [] Additionally, this compound treatment leads to increased apoptosis, as evidenced by significant increases in cleaved caspase-3 and poly-(ADP-ribose) polymerase. []

Q2: Does this compound interact with P-glycoprotein (P-gp)?

A2: Yes, this compound hydrate, a form of this compound, acts as both a substrate and a potential inhibitor of P-gp, an efflux transporter protein. [] It exhibits a corrected efflux ratio of 3.3 ± 0.7 in LLC-PK1 and LLC-GA5-COL300 cells, indicating its recognition as a P-gp substrate. [] Moreover, this compound hydrate increases calcein accumulation in LLC-GA5-COL300 cells in a concentration-dependent manner and reduces daunorubicin transport across Caco-2 cell monolayers, suggesting a potential inhibitory effect on P-gp function. []

Q3: What are the anti-inflammatory effects of this compound?

A3: this compound demonstrates anti-inflammatory activity by inhibiting the PI3K/AKT signaling pathway and its downstream targets, NF-κB and MAPK. [] This inhibition, in turn, reduces the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, MPO, COX-2, and iNOS in lipopolysaccharide (LPS)-induced models of inflammation. []

Q4: How does this compound affect cardiac action potential duration (APD)?

A4: this compound acts as an open-channel blocker of the human Kv1.5 (hKv1.5) channel, which plays a role in cardiac repolarization. [] By inhibiting this channel, this compound prolongs the APD of rat atrial and ventricular muscles in a dose-dependent manner. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C16H14O5 and a molecular weight of 286 g/mol. []

Q6: How is this compound structurally characterized?

A6: The structure of this compound is elucidated using various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] High-resolution mass spectrometry (HRMS) also plays a crucial role in confirming its molecular weight and formula. [, ]

Q7: What structural features of furanocoumarins influence their anti-inflammatory activity?

A7: Research suggests that the presence of a methoxy group at carbon 5 and a side chain at carbon 8 in the furanocoumarin skeleton may be essential for suppressing nitric oxide (NO) production, a key mediator of inflammation. [] This observation stems from comparing the activities of various furanocoumarins isolated from Angelica dahurica, including phellopterin and this compound methanolate, which exhibited significant NO suppression. []

Q8: How does processing Angelica dahurica with yellow rice wine affect the levels of this compound and its hydrate?

A8: Stewing Angelica dahurica with yellow rice wine leads to a decrease in this compound levels and an increase in this compound hydrate levels. [] This transformation is attributed to the ring-opening reaction of the epoxide group in this compound under the mildly acidic and heated conditions of the yellow rice wine. []

Q9: What is the bioavailability of this compound after oral administration?

A9: this compound exhibits poor and slow absorption after oral administration in rats, resulting in a mean absolute bioavailability of 10.26%. [] This suggests that a considerable portion of the administered dose might not be absorbed into the systemic circulation. []

Q10: Does the co-administration of Acori Tatarinowii Rhizoma volatile oil affect the pharmacokinetics of this compound hydrate?

A10: Yes, co-administering Acori Tatarinowii Rhizoma volatile oil significantly alters the pharmacokinetic parameters of this compound hydrate. [] It leads to increased area under the curve (AUC), maximum plasma concentration (Cmax), mean residence time (MRT), elimination half-life (T1/2Z), and time to reach peak concentration (Tmax) of this compound hydrate in rats. [] This suggests that the volatile oil may enhance the absorption and/or reduce the elimination of this compound hydrate. []

Q11: How is this compound metabolized in the gut?

A11: this compound undergoes various metabolic transformations in the gut, mediated by human gut microbiota. [] One of the identified metabolites is this compound hydrate (9), formed through the hydration of the epoxide group in this compound. [] Further research suggests that gut microbiota might also play a role in the deprenylation of prenylated furanocoumarins, including imperatorin (3) and isoimperatorin (4), potentially leading to the formation of their corresponding deprenylated counterparts, xanthotoxol (7) and bergaptol (8), respectively. [] This deprenylation process is considered a novel metabolic pathway. []

Q12: What is the effect of this compound on human colon cancer cells?

A12: this compound hydrate monoacetate, a derivative of this compound, has shown promising anti-tumor activity against Caco-2 colon cancer cells. [, ] It inhibits cell proliferation, reduces colony formation, and exerts anti-migratory effects in a dose- and time-dependent manner. [, ] Mechanistically, this compound hydrate monoacetate downregulates the expression of pAkt and pPI3K, key components of the PI3K signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. [, ]

Q13: Does this compound offer protection against doxorubicin-induced toxicity?

A13: Yes, both this compound and isoimperatorin, isolated from Prangos ferulacea, have demonstrated protective effects against doxorubicin-induced oxidative stress and apoptosis in PC12 pheochromocytoma cells. [] Pretreatment with these compounds significantly reduced doxorubicin-induced apoptosis by decreasing caspase-3 activity, inhibiting reactive oxygen species (ROS) generation, increasing mitochondrial membrane potential (MMP), and regulating Bcl-2 expression. []

Q14: What analytical techniques are used to quantify this compound in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying this compound and other coumarins in plant extracts and biological samples. [, , , ] This method offers high sensitivity, selectivity, and reproducibility for the analysis of these compounds. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful analytical tool used to study the metabolism and pharmacokinetics of this compound. [, ] LC-MS/MS offers high sensitivity and selectivity, allowing for the identification and quantification of this compound and its metabolites in complex biological matrices. [, ]

Q15: What is high-performance thin-layer chromatography (HPTLC) scanning, and how is it used to analyze this compound?

A15: HPTLC scanning is a rapid and cost-effective technique for separating and quantifying multiple components in a mixture, including this compound and other coumarins in Angelica dahurica. [] This method involves separating components on a thin-layer chromatographic plate followed by densitometric scanning at specific wavelengths to determine the amount of each component present. [] It offers advantages such as speed, simplicity, and the ability to analyze multiple samples simultaneously. []

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